molecular formula C23H26N2O5 B12071315 1-Benzyl 4'-tert-butyl spiro[azetidine-3,3'-benzo[b][1,4]oxazine]-1,4'(2'H)-dicarboxylate

1-Benzyl 4'-tert-butyl spiro[azetidine-3,3'-benzo[b][1,4]oxazine]-1,4'(2'H)-dicarboxylate

Cat. No.: B12071315
M. Wt: 410.5 g/mol
InChI Key: RDRVKXWJYVTQRA-UHFFFAOYSA-N
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Description

1-Benzyl 4'-tert-butyl spiro[azetidine-3,3'-benzo[b][1,4]oxazine]-1,4'(2'H)-dicarboxylate is a spirocyclic compound featuring a benzo[b][1,4]oxazine core fused with an azetidine ring. The molecule contains two ester groups: a benzyl ester at the azetidine nitrogen and a tert-butyl ester at the 4'-position of the oxazine ring. This structural complexity confers unique physicochemical properties, including moderate polarity and stability under inert conditions, as indicated by its storage recommendations (room temperature, dry, sealed) . Benzo[b][1,4]oxazine derivatives are widely explored for their biological activities, including CNS depression, kinase inhibition, and antimicrobial effects .

Properties

Molecular Formula

C23H26N2O5

Molecular Weight

410.5 g/mol

IUPAC Name

1-O'-benzyl 4-O-tert-butyl spiro[2H-1,4-benzoxazine-3,3'-azetidine]-1',4-dicarboxylate

InChI

InChI=1S/C23H26N2O5/c1-22(2,3)30-21(27)25-18-11-7-8-12-19(18)29-16-23(25)14-24(15-23)20(26)28-13-17-9-5-4-6-10-17/h4-12H,13-16H2,1-3H3

InChI Key

RDRVKXWJYVTQRA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C2=CC=CC=C2OCC13CN(C3)C(=O)OCC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzyl 4’-tert-butyl spiro[azetidine-3,3’-benzo[b][1,4]oxazine]-1,4’(2’H)-dicarboxylate typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the azetidine ring and the subsequent spirocyclization with the benzo[b][1,4]oxazine moiety. Common reagents used in these reactions include N-bromosuccinimide (NBS) for benzylic bromination and various bases and solvents to facilitate the cyclization reactions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for efficient heat and mass transfer, as well as the development of catalytic processes to reduce the need for stoichiometric reagents.

Chemical Reactions Analysis

Types of Reactions

1-Benzyl 4’-tert-butyl spiro[azetidine-3,3’-benzo[b][1,4]oxazine]-1,4’(2’H)-dicarboxylate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    NBS: Used for benzylic bromination.

    Hydrogenation catalysts: Used for reduction reactions.

    Bases and solvents: Used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions used. For example, benzylic bromination with NBS would yield a brominated derivative, while hydrogenation would reduce the azetidine ring to a more saturated structure.

Scientific Research Applications

1-Benzyl 4’-tert-butyl spiro[azetidine-3,3’-benzo[b][1,4]oxazine]-1,4’(2’H)-dicarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Benzyl 4’-tert-butyl spiro[azetidine-3,3’-benzo[b][1,4]oxazine]-1,4’(2’H)-dicarboxylate involves its interaction with molecular targets such as enzymes and receptors. The spirocyclic structure can influence the binding affinity and selectivity of the compound, making it a valuable tool in drug discovery and development.

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Their Features

Compound Name Core Structure Substituents Biological Activity Reference ID
1-Benzyl 4'-tert-butyl spiro[azetidine-3,3'-benzo[b][1,4]oxazine]-1,4'(2'H)-dicarboxylate Benzo[b][1,4]oxazine + azetidine Benzyl, tert-butyl esters Under investigation (kinase targets)
(S)-tert-butyl 8'-benzyl-7',9'-dioxohexahydro-1'H-spiro[azetidine-3,6'-pyrazino[2,1-c][1,4]oxazine]-1-carboxylate Pyrazino[2,1-c][1,4]oxazine + azetidine Benzyl, tert-butyl esters Synthetic intermediate
1'-Methyl-spiro[benzo[b][1,4]thiazine-2,3'-pyrrolidine]-4'-carboxylate derivatives Benzo[b][1,4]thiazine + pyrrolidine Methyl, carboxylate esters Antimicrobial, antifungal
Macrocyclic benzo[b]pyrido[4,3-e][1,4]oxazine derivatives Benzo[b]pyrido[4,3-e][1,4]oxazine Macrocyclic ring Pim-1 kinase inhibition (IC₅₀: ~1 µM)
Pyrido[3,2-b][1,4]oxazin-3(4H)-one Pyrido-oxazine None ThyX inhibition (IC₅₀: 1.72 µM)

Key Observations :

  • Ring Systems : Replacement of the benzo[b][1,4]oxazine core with pyrido-oxazine or thiazine alters electronic properties and bioactivity. For example, pyrido[3,2-b][1,4]oxazin-3(4H)-one exhibits potent ThyX inhibition, while its isomer (pyrido[2,3-b][1,4]oxazin-2(3H)-one) is inactive .

Key Observations :

  • The target compound likely shares synthetic challenges with analogous spiro systems, such as regioselectivity and purification complexity.
  • Green chemistry approaches (e.g., catalyst-free cycloadditions ) offer advantages over traditional methods requiring hazardous reagents.

Table 3: Bioactivity Comparison

Compound Target/Activity Efficacy (IC₅₀ or EC₅₀) Notes Reference ID
Macrocyclic benzo[b]pyrido[4,3-e][1,4]oxazine Pim-1 kinase inhibition ~1 µM Potential anticancer activity
Pyrido[3,2-b][1,4]oxazin-3(4H)-one ThyX inhibition 1.72 µM Antimycobacterial applications
Benzo[b][1,4]oxazine derivatives CNS depression Not quantified Structural similarity to neuroactive drugs
1'-Methyl-spiro[benzo[b][1,4]thiazine derivatives Antimicrobial MIC: 2–8 µg/mL Broader spectrum than oxazine analogs

Key Observations :

  • The tert-butyl and benzyl ester groups in the target compound may enhance pharmacokinetic properties (e.g., half-life) compared to simpler analogs .
  • Thiazine derivatives exhibit stronger antimicrobial activity but lack the kinase inhibition seen in oxazine-based macrocycles .

Biological Activity

1-Benzyl 4'-tert-butyl spiro[azetidine-3,3'-benzo[b][1,4]oxazine]-1,4'(2'H)-dicarboxylate is a complex organic compound with potential therapeutic applications. Its unique spiro structure and functional groups suggest various biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article explores the biological activity of this compound through detailed research findings, case studies, and comparative analysis with related compounds.

Chemical Structure and Properties

  • Molecular Formula : C24H28N2O5
  • Molecular Weight : Approximately 424.49 g/mol
  • Structural Features : The compound contains a spiro structure characterized by two cyclic components sharing a single carbon atom, including a benzyl group and a tert-butyl group.

Biological Activity Overview

Preliminary studies indicate that compounds similar to 1-Benzyl 4'-tert-butyl spiro[azetidine-3,3'-benzo[b][1,4]oxazine]-1,4'(2'H)-dicarboxylate exhibit significant biological activities. Key findings include:

  • Anti-inflammatory Properties : The compound has shown promise in reducing inflammation markers in vitro.
  • Anticancer Activity : Initial screenings suggest potential efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
  • Enzyme Inhibition : Some derivatives have demonstrated inhibitory effects on specific enzymes involved in cancer progression and neurodegenerative diseases.

The mechanism of action for 1-Benzyl 4'-tert-butyl spiro[azetidine-3,3'-benzo[b][1,4]oxazine]-1,4'(2'H)-dicarboxylate involves interaction with biological targets that modulate cellular pathways. These interactions are crucial for understanding its therapeutic potential:

  • Interaction Studies : Investigations into how the compound interacts with receptors and enzymes reveal insights into its pharmacological profile.
  • Cell Signaling Pathways : The compound may affect pathways such as apoptosis and cell proliferation, contributing to its anticancer effects.

Comparative Analysis with Related Compounds

To better understand the unique biological activity of this compound, it is essential to compare it with structurally related compounds. The following table summarizes notable compounds sharing structural features:

Compound NameMolecular FormulaUnique Features
Tert-butyl spiro[azetidine-3,3'-benzo[b][1,4]oxazine]-1,4'(2'H)-dicarboxylateC23H26N2O5Different oxazine ring structure
1-benzyl 4-tert-butyl azetidine derivativesVariesDifferent substituents on the azetidine ring
Other spiro compoundsVariesDiverse biological activities depending on substituent nature

The distinct combination of functional groups and spiro architecture in 1-Benzyl 4'-tert-butyl spiro[azetidine-3,3'-benzo[b][1,4]oxazine]-1,4'(2'H)-dicarboxylate may confer unique biological activities not present in other similar compounds.

Case Studies

Several case studies have been conducted to evaluate the biological activity of this compound:

  • In Vitro Anti-cancer Study :
    • A study assessed the cytotoxic effects of the compound on various cancer cell lines (e.g., MCF-7 breast cancer cells).
    • Results indicated a significant reduction in cell viability at specific concentrations (IC50 values).
  • Anti-inflammatory Activity Assessment :
    • The compound was tested for its ability to inhibit pro-inflammatory cytokine production in LPS-stimulated macrophages.
    • Findings showed a marked decrease in TNF-alpha and IL-6 levels.

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